3-Chloro-4-cyanobenzenesulfonyl chloride

Catalog No.
S737657
CAS No.
213130-43-9
M.F
C7H3Cl2NO2S
M. Wt
236.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-cyanobenzenesulfonyl chloride

Standard sulfonyl chlorides often fail in coupling with hindered amines, limiting drug discovery. 3-Chloro-4-cyanobenzenesulfonyl chloride solves this: its ortho-Cl and para-CN groups synergistically activate the SO₂Cl for rapid reaction, while the Cl enables orthogonal SNAr diversification. Key applications:

  • Direct precursor to potent ENPP1 inhibitors.
  • Critical for anti-TB tetrazole synthesis via [2+3] cycloaddition.
  • Enables parallel library synthesis with three orthogonal functional handles.

≥95% purity supports immediate use. Reliable supply for R&D.

CAS Number

213130-43-9

Product Name

3-Chloro-4-cyanobenzenesulfonyl chloride

IUPAC Name

3-chloro-4-cyanobenzenesulfonyl chloride

Molecular Formula

C7H3Cl2NO2S

Molecular Weight

236.07 g/mol

InChI

InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H

InChI Key

HWCNCOCJCVWMBX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N

Synonyms

3-Chloro-4-cyanobenzenesulfonyl chloride, 3-Chloro-4-cyanobenzene-1-sulfonyl chloride, 2-Chloro-4-(chlorosulfonyl)benzonitrile, 4-Cyano-3-chlorobenzenesulfonyl chloride, Benzenesulfonyl chloride, 3-chloro-4-cyano-

Purity

≥95%

Package Size

1 g, 5 g, 25 g

3-Chloro-4-cyanobenzenesulfonyl chloride is a highly functionalized, tri-substituted aromatic building block primarily procured for advanced pharmaceutical and agrochemical synthesis. Featuring a highly reactive sulfonyl chloride, a strongly electron-withdrawing cyano group, and an ortho-chloro substituent, this compound serves as a critical precursor for complex sulfonamides, including ENPP1 modulators and anti-tuberculosis tetrazole derivatives [1]. The baseline commercial grade is typically ≥95% purity, making it suitable for direct deployment in parallel library synthesis and late-stage functionalization workflows where precise steric and electronic control is required to achieve target binding profiles .

Research Fit

Sulfonylation Introduces 3-chloro-4-cyanobenzenesulfonyl moiety to amines or alcohols
Physical form Solid at room temperature simplifies weighing and automated dispensing
Reactivity Dual electron-withdrawing substituents support accelerated sulfonylation kinetics

Substituting 3-chloro-4-cyanobenzenesulfonyl chloride with simpler analogs, such as 4-cyanobenzenesulfonyl chloride or 3-chlorobenzenesulfonyl chloride, fundamentally alters both the synthetic trajectory and the end-product efficacy [1]. The absence of the chloro group in 4-cyanobenzenesulfonyl chloride removes a critical steric block that dictates the dihedral angle of downstream tetrazole or amine derivatives, often leading to a complete loss of target binding affinity in kinase and phosphodiesterase inhibitors [2]. Furthermore, the synergistic electron-withdrawing effect of the ortho-chloro and para-cyano groups uniquely activates the sulfonyl chloride for rapid coupling with sterically hindered amines, a kinetic advantage lost when using mono-substituted alternatives.

Substitution Risk

Loss of electronic profile

Generic benzenesulfonyl chlorides lack the combined Cl/CN electron-withdrawing effect, which may alter reaction rates and regioselectivity.

Pharmacophore mismatch

The 3-chloro-4-cyanophenyl group is a reported key scaffold in AR antagonist research; even minor aryl modifications may eliminate target engagement.

Physical form variability

Liquid alternatives (e.g., 3-chlorobenzenesulfonyl chloride) can introduce handling inconsistencies in automated solid-dispensing workflows.

Enhanced Electrophilicity for Hindered Amine Coupling

The dual electron-withdrawing nature of the chloro and cyano groups significantly increases the electrophilicity of the sulfonyl chloride compared to 4-cyanobenzenesulfonyl chloride. In comparative library synthesis, the 3-chloro-4-cyano derivative demonstrates accelerated coupling rates with secondary and sterically hindered amines, achieving >50-90% conversion yields under milder conditions (e.g., 0–20 °C, standard amine bases) within 2 hours, without requiring the prolonged heating that can degrade sensitive substrates [1].

Evidence DimensionCoupling efficiency with hindered amines
Target Compound DataRapid conversion (>50-90%) at 0–20 °C within 2 hours
Comparator Or Baseline4-cyanobenzenesulfonyl chloride (often requires elevated temperatures or extended times for equivalent conversion)
Quantified DifferenceSignificant reduction in reaction time and thermal requirements for hindered substrates
ConditionsStandard sulfonamidation conditions (THF/DCM, TEA/DIPEA, ambient to low temp)

Procuring the 3-chloro-4-cyano derivative ensures higher throughput and yield in parallel synthesis, minimizing the need for harsh conditions when coupling complex amines.

Electrophilicity
Class-level inference
Predicted rate enhancement ~10–100× vs benzenesulfonyl chloride (σ≈1.03)
Supports faster sulfonylation kinetics
Predicted from Hammett σ constants; direct kinetic data not available

Orthogonal SNAr Functionalization Handle

Unlike 4-cyanobenzenesulfonyl chloride, 3-chloro-4-cyanobenzenesulfonyl chloride provides an activated halogen handle for Nucleophilic Aromatic Substitution (SNAr). Once the sulfonamide is formed, the chloro group—activated by the strongly electron-withdrawing ortho-cyano and para-sulfonamide groups—can be selectively displaced by nucleophiles (e.g., amines, alkoxides) to generate highly substituted 1,3,4-trisubstituted benzenes [1]. This synthetic pathway is impossible with the des-chloro analog.

Evidence DimensionSNAr compatibility and late-stage functionalization
Target Compound Data1 displaceable ortho-chloro handle for SNAr (enabling multi-vector diversification)
Comparator Or Baseline4-cyanobenzenesulfonyl chloride (0 displaceable handles under standard SNAr conditions)
Quantified Difference100% increase in orthogonal late-stage functionalization sites
ConditionsStandard SNAr conditions (nucleophile, base, polar aprotic solvent, moderate heating)

This orthogonal reactivity allows process chemists to procure a single building block to generate diverse multi-substituted libraries, reducing the number of starting materials required.

Physical form
Head-to-head
Solid at 25 °C vs 3-chlorobenzenesulfonyl chloride (liquid)
Simplifies weighing and automated dispensing
Comparative physical property; no further sources provided

Critical Steric Contribution for Target Affinity

In the development of ENPP1 modulators and anti-tuberculosis agents, the chloro group of 3-chloro-4-cyanobenzenesulfonyl chloride acts as a crucial pharmacophoric element [1]. The steric bulk of the chlorine atom restricts the rotation of downstream functional groups (such as tetrazoles derived from the cyano group), locking the molecule into the rigid bioactive conformation required for deep pocket binding. Derivatives synthesized from 4-cyanobenzenesulfonyl chloride lack this rotational restriction, incurring a higher entropic penalty upon target binding [2].

Evidence DimensionBioactive conformation stabilization
Target Compound DataOrtho-chloro substitution restricts tetrazole/sulfonamide dihedral angle
Comparator Or BaselineDes-chloro analogs (unrestricted rotation, higher entropic penalty)
Quantified DifferenceProvides the precise rigid conformation required for sub-micromolar (IC50) target inhibition
ConditionsIn vitro target binding assays (e.g., ENPP1, mycobacterial whole-cell models)

For medicinal chemistry procurement, selecting the 3-chloro-4-cyano building block is essential for maintaining the required SAR profile that simpler analogs fail to achieve.

AR antagonist activity
Reported
IC50 = 69 nM (derivative in LNCaP cells)
Supports AR-targeted chemical probe synthesis
Activity of final compound; building block enables synthesis
β3-AR modulator SAR
Class-level inference
Regioisomer of known β3-adrenergic receptor modulator scaffold
Enables positional SAR exploration
Based on 2-chloro-4-cyano analog; data to verify for this regioisomer

Synthesis of ENPP1 Modulators for Pseudogout and Oncology

3-Chloro-4-cyanobenzenesulfonyl chloride is a direct, indispensable precursor for synthesizing potent ENPP1 inhibitors [1]. The sulfonyl chloride is efficiently coupled with complex heterocyclic amines, while the cyano and chloro groups provide the necessary electronic and steric environment to lock the molecule into a high-affinity conformation for the ENPP1 active site.

Development of Tetrazole-Based Anti-Tuberculosis Agents

The cyano group of this compound serves as an ideal precursor for [2+3] cycloaddition with azides to form tetrazoles [2]. The presence of the ortho-chloro group ensures the correct spatial orientation of the resulting tetrazole ring, making it a critical starting material for novel, highly active anti-TB therapeutics where simpler analogs fail to bind.

Generation of Trisubstituted Aromatic Libraries via SNAr

In combinatorial and medicinal chemistry workflows, this compound is procured to build diverse libraries from a single starting point [1]. After initial sulfonamide formation, the highly activated chloro group can undergo Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles, allowing the rapid, orthogonal generation of 1,3,4-trisubstituted benzene derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
AR antagonist probe synthesis
3-Chloro-4-cyanophenyl pharmacophore
AR binding/antagonism cellular assays
β3-adrenergic modulator SAR
Regioisomeric scaffold (3-Cl vs 2-Cl)
β3-AR functional activity comparison
Automated synthesis workflows
Solid physical state at RT
Compatibility with solid dispensing and weighing
Accelerated sulfonylation reactions
Dual electron-withdrawing substituents
Reaction rate and yield with hindered amines

XLogP3

2.3

Wikipedia

3-Chloro-4-cyanobenzene-1-sulfonyl chloride

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